molecular formula C11H10FN3O B13185153 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B13185153
M. Wt: 219.21 g/mol
InChI Key: MXGZGLAPRYAQQK-UHFFFAOYSA-N
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Description

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a unique structure that includes a pyrroloquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a fluorinated precursor, the reaction proceeds through intermediate stages involving amination and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to biological targets .

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

3-amino-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H10FN3O/c12-6-1-2-9-7(5-6)11(16)15-4-3-8(13)10(15)14-9/h1-2,5,8H,3-4,13H2

InChI Key

MXGZGLAPRYAQQK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1N

Origin of Product

United States

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